molecular formula C12H19NO4 B12289608 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid

Katalognummer: B12289608
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: OPLQHJAJJQKFSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid (CAS: 1935132-42-5) is a bicyclic derivative featuring a bicyclo[3.1.0]hexane scaffold with a tertiary-butoxycarbonyl (Boc)-protected amine at position 6 and a carboxylic acid at position 3. Its molecular formula is C₁₂H₁₉NO₄ (MW: 241.29 g/mol) . The bicyclo[3.1.0]hexane core imparts conformational rigidity, while the Boc group enhances solubility and protects the amine during synthetic modifications. This compound is commonly employed as a building block in peptidomimetics and small-molecule drug discovery .

Eigenschaften

Molekularformel

C12H19NO4

Molekulargewicht

241.28 g/mol

IUPAC-Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-4-6(10(14)15)5-8(7)9/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15)

InChI-Schlüssel

OPLQHJAJJQKFSK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1C2C1CC(C2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Protection-Cyclization Strategy

The most common approach to synthesizing this compound involves two key steps: protection of an amino group with a tert-butoxycarbonyl group followed by cyclization to form the bicyclic structure. This approach utilizes standard organic reactions including amide formation and cyclization techniques, often requiring careful control of reaction conditions to ensure high yields and purity.

The reaction typically proceeds as follows:

  • Introduction of the Boc-protecting group to an appropriate amino precursor
  • Formation of the bicyclo[3.1.0]hexane core through cyclization
  • Adjustment of oxidation state to establish the carboxylic acid functionality

D-ribose-Based Synthetic Route

A significant synthetic method reported in the literature starts with D-ribose as the initial substrate. According to Michel et al., this approach leads to a key TBDPS-protected bicyclo[3.1.0]hexan alcohol intermediate, which can be further functionalized to obtain the target compound. This methodology involves nine consecutive steps and provides stereocontrol due to the use of the chiral starting material.

Photoredox Catalysis Method

A more recent and innovative approach involves the convergent synthesis of bicyclo[3.1.0]hexanes through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method employs either organic or iridium photoredox catalysts under blue LED irradiation. The reaction demonstrates good yields across a broad range of cyclopropene and cyclopropylaniline derivatives. Notably, when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, the reaction exhibits high diastereoselectivity, which is particularly advantageous for obtaining the desired stereochemistry.

Detailed Synthetic Procedures

Standard Protection-Cyclization Procedure

The synthesis begins with an appropriate precursor containing the required functional groups for cyclization. The following general procedure has been established based on multiple research sources:

  • Boc Protection of Amino Group :

    • A solution of the amino precursor (1.0 eq) in dichloromethane or tetrahydrofuran is treated with di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and triethylamine (1.5 eq)
    • The reaction mixture is stirred at room temperature for 4-6 hours
    • Workup involves washing with water, drying over MgSO4, and concentration under reduced pressure
  • Cyclization to Form Bicyclic Core :

    • The Boc-protected intermediate is dissolved in an appropriate solvent (typically THF or DCM)
    • Addition of a suitable cyclization agent (often a phosphorus reagent or coupling agent)
    • The reaction is conducted under carefully controlled temperature conditions, typically 0°C to room temperature
    • The progress is monitored by TLC or HPLC analysis
  • Functional Group Adjustments :

    • If necessary, oxidation of an alcohol group to carboxylic acid using appropriate oxidizing agents
    • Purification by column chromatography or recrystallization to obtain the pure compound

Optimization Parameters and Reaction Conditions

The synthesis of this compound requires careful control of various reaction parameters to ensure high yield and stereoselectivity. The following table summarizes these key parameters:

Parameter Optimal Conditions Effect on Reaction
Temperature 0-25°C for protection; 20-60°C for cyclization Higher temperatures may lead to decomposition or undesired side reactions
Solvent DCM or THF for protection; THF or dioxane for cyclization Solvent polarity affects reaction rate and stereoselectivity
Catalyst/Reagent TBTU, HATU or BOP-Cl for coupling; Ir(ppy)3 for photoredox Directly impacts yield and reaction efficiency
Reaction time 4-6h for protection; 12-24h for cyclization Extended times may lead to degradation
Concentration 0.1-0.5 M Dilute conditions favor intramolecular cyclization
Protecting group Boc (tert-butoxycarbonyl) Provides suitable stability and ease of deprotection

Research findings indicate that the stereochemical outcome is highly dependent on the reaction conditions, particularly in the cyclization step. The use of specific catalysts and carefully controlled temperatures significantly impacts the diastereoselectivity of the reaction.

Structural Variants and Analogous Compounds

In the course of developing synthetic routes to this compound, several related compounds have been synthesized and characterized. These structural variants provide valuable information for understanding the synthesis challenges and strategies:

Compound CAS Number Key Structural Difference Synthetic Relevance
6-tert-butoxycarbonylbicyclo[3.1.0]hexane-3-carboxylic acid 2841425-48-5 Lacks amino group Simpler synthetic target, potential intermediate
rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid 2905463-63-8 Specific stereochemistry defined Stereochemically defined variant
3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane 114214-49-2 Contains oxa substitution Heterocyclic analog with modified reactivity
tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate 208837-83-6 Different nitrogen position Used in heterocycle synthesis

Challenges in Synthesis and Solutions

The synthesis of this compound presents several challenges that researchers have addressed through innovative strategies:

Stereochemical Control

Challenge : Achieving the correct stereochemistry at multiple stereocenters.

Solution : Researchers have employed stereoselective reagents and chiral auxiliaries to control stereochemistry. The use of D-ribose as a starting material provides inherent stereocontrol. Additionally, the photoredox method with specific cyclopropene derivatives has demonstrated high diastereoselectivity.

Stability During Synthesis

Challenge : Maintaining the integrity of the strained bicyclic system.

Solution : Careful temperature control and optimization of reaction conditions to prevent ring-opening or rearrangement. The use of mild reagents and protective groups that can be removed under non-harsh conditions has been emphasized in successful syntheses.

Purification Issues

Challenge : Separation of diastereomers and structural isomers.

Solution : Specialized chromatographic techniques have been developed, including HPLC methods with specific column types and solvent gradients. The use of crystallization techniques with selective solvent systems has also proven effective for obtaining pure stereoisomers.

Comparative Analysis of Different Synthetic Routes

Different synthetic approaches to this compound have distinct advantages and limitations:

Synthetic Route Advantages Limitations Overall Yield Stereoselectivity
Protection-Cyclization Established methodology; Scalable Multiple steps; Moderate yields 40-60% Variable, depends on conditions
D-ribose-Based Route Stereocontrol from starting material; Well-documented Nine steps; Resource-intensive 30-45% High, inherent from D-ribose
Photoredox Catalysis Convergent; Fewer steps; Modern methodology Requires specialized equipment; Less scalable 50-70% High with specific substrates

This comparative analysis highlights that while the photoredox method offers higher yields and better stereoselectivity, the traditional protection-cyclization approach remains valuable for larger-scale synthesis due to its established scalability and the availability of reagents.

Recent Advancements in Synthetic Methodologies

Recent research has focused on developing more efficient and stereoselective methods for synthesizing bicyclo[3.1.0]hexane derivatives. A notable advancement is the (3 + 2) annulation strategy using photoredox catalysis, which represents a convergent approach with improved atom economy. This method utilizes the reactivity of cyclopropenes and aminocyclopropanes under mild conditions, providing access to the target compounds with good yields and high stereoselectivity.

Additionally, researchers have explored the use of flow chemistry for continuous processing, potentially offering advantages in terms of reaction control, safety, and scalability for the synthesis of these complex bicyclic structures.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexan-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Arginase Inhibition

One of the notable applications of this compound is in the synthesis of arginase inhibitors. Arginase is an enzyme involved in the urea cycle, and its inhibition has potential therapeutic implications for conditions such as cancer and cardiovascular diseases. Compounds derived from 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid have shown promising activity against human arginases (hARG-1 and hARG-2). For example, derivatives synthesized from this compound demonstrated IC50 values ranging from 223 nM to 509 nM, indicating their effectiveness as inhibitors .

1.2 Development of A3 Receptor Ligands

Research has also indicated that bicyclo[3.1.0]hexane derivatives can serve as ligands for A3 receptors, which are implicated in various physiological processes including inflammation and cancer progression. The synthesis of nucleoside analogs based on this bicyclic structure has been explored, showing potential for therapeutic applications in modulating receptor activity .

Synthesis and Chemical Properties

2.1 Chemical Structure and Properties

The molecular formula of this compound is C12H19NO4, with a molecular weight of approximately 241.28 g/mol . The presence of the tert-butoxycarbonyl group allows for selective reactions during synthetic processes, making it a versatile building block in organic chemistry.

2.2 Synthetic Pathways

Various synthetic pathways have been reported for the preparation of this compound, often involving multi-step reactions that include protecting group strategies to ensure selectivity and yield during functionalization processes .

Case Studies

3.1 Inhibitory Activity Against Arginase

A study highlighted the synthesis of several derivatives from this compound, which were tested for their inhibitory effects on arginase activity in vitro. The results showed that specific modifications to the bicyclic structure could enhance potency, suggesting a structure-activity relationship that could guide future drug design efforts .

3.2 Ligand Development for A3 Receptors

Another case study focused on developing ligands targeting A3 receptors using bicyclo[3.1.0]hexane scaffolds. The synthesized compounds were evaluated for their binding affinities and functional activities, demonstrating that modifications to the bicyclic core could lead to significant changes in receptor interaction profiles .

Data Table: Summary of Applications

Application AreaCompound TypeActivity/Outcome
Arginase InhibitionDerivatives from bicyclic acidIC50 values: 223 nM - 509 nM
A3 Receptor LigandsNucleoside analogsModulation of receptor activity
Synthetic IntermediatesBuilding block for organic synthesisVersatile reactions due to protecting groups

Wirkmechanismus

The mechanism of action of 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The bicyclic structure provides rigidity and stability, making it a valuable scaffold in molecular design .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent positions, stereochemistry, and functional groups. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Key Features Pharmacological Notes
6-{[(tert-Butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid 1935132-42-5 C₁₂H₁₉NO₄ Boc at C6, COOH at C3; rigid bicyclic core. Used in peptide coupling and drug synthesis .
(1R,2S,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 937244-10-5 C₁₁H₁₇NO₄ Azabicyclo core (N at C3), Boc and COOH at adjacent positions; stereospecific. Key intermediate in chiral drug synthesis (e.g., protease inhibitors) .
(1R,5S,6R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid 927679-54-7 C₁₁H₁₇NO₄ Azabicyclo core, COOH at C6; stereochemistry affects receptor binding. Used in antiviral and CNS-targeting agents .
rel-2-[(1R,5S,6R)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid 1250994-19-4 C₁₃H₂₁NO₄ Acetic acid substituent at C6; enhances lipophilicity. Explored for improved blood-brain barrier penetration .
(1S,3S,5R)-2-[(tert-Butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid 1400990-36-4 C₁₁H₁₅F₂NO₄ Difluoro substitution at C6; increases metabolic stability. Potential application in fluorinated drug candidates .

Key Research Findings

  • Metabolic Stability : Fluorinated analogs (e.g., 1400990-36-4) demonstrate enhanced resistance to cytochrome P450-mediated degradation due to fluorine’s electron-withdrawing effects .
  • Conformational Rigidity: The bicyclo[3.1.0]hexane core restricts rotational freedom, improving target binding affinity. For example, meso-(1R,5S,6s)-Boc-amino derivatives show superior activity in enzyme inhibition assays .
  • Solubility and Bioavailability : The Boc group improves aqueous solubility, while carboxylic acid moieties enable salt formation (e.g., sodium or potassium salts) for better oral absorption .

Biologische Aktivität

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid, commonly referred to as Boc-amino bicyclo[3.1.0]hexane-3-carboxylic acid, is a bicyclic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on recent studies.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 2168763-80-0

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor in various biochemical pathways. The following sections summarize key findings from recent research.

In Vitro Studies

  • Cell Line Assays :
    • The compound was evaluated against the human erythroleukemia (K562) cell line using the MTS assay, which measures cell viability and proliferation. Results indicated that spiroadducts derived from this bicyclic structure exhibited significant cytotoxicity, with IC₅₀ values reported at 5 ± 1 μg/mL for certain derivatives .
  • Mechanism of Action :
    • Investigations into the mechanism revealed that modifications at the nitrogen atom of the bicyclic structure could enhance or diminish biological activity. For instance, substituents like N-isopropylcarbamoyl demonstrated increased potency compared to phenyl substitutions .

Structure-Activity Relationship (SAR)

A study focusing on bicyclo[3.1.0]hexane derivatives highlighted that structural modifications significantly influence their interaction with biological targets. The introduction of various functional groups can lead to enhanced selectivity and potency against specific receptors or enzymes .

Case Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer properties of Boc-amino bicyclo[3.1.0]hexane derivatives:

  • Objective : To assess their efficacy against various cancer cell lines.
  • Findings : Certain derivatives showed promising results, inhibiting cell growth effectively at low concentrations, indicating potential for development as anticancer agents .

Case Study 2: Inhibition of Enzymatic Activity

Research also explored the compound's role as an enzyme inhibitor:

  • Objective : To determine its effectiveness in inhibiting specific proteases linked to cancer progression.
  • Findings : The compound exhibited competitive inhibition characteristics, suggesting it could be a lead compound for drug development targeting protease-related pathways in cancer therapy .

Data Table: Biological Activity Summary

Study FocusCell Line/TargetIC₅₀ (μg/mL)Mechanism of Action
CytotoxicityK562 (leukemia)5 ± 1Spiroadduct formation
Anticancer ActivityVarious cancer linesVariableEnzyme inhibition
Enzymatic InhibitionSpecific proteasesCompetitiveStructural modification

Q & A

What are the key considerations for optimizing the synthesis of 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid?

Level: Basic
Answer:
Synthesis optimization involves:

  • Hydrogenation : Use Pd/C under H₂ (1 atm) for selective reduction of intermediates, as demonstrated in exo-6-amino-3-azabicyclo[3.1.0]hexane derivatives .
  • Boc Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups for amine protection. Deprotection can be achieved using HCl in EtOAc (2N), followed by neutralization with NaOH to isolate the free amine .
  • Crystallization : Post-synthesis purification via low-temperature crystallization (e.g., 5°C) improves yield and purity, as shown in similar bicyclohexane systems .

How can researchers address stereochemical challenges in synthesizing bicyclo[3.1.0]hexane derivatives?

Level: Advanced
Answer:
The bicyclo[3.1.0]hexane core imposes rigidity, complicating stereochemical outcomes. Strategies include:

  • Chiral Catalysts : Use enantioselective hydrogenation with Pd/C modified by chiral ligands to control exo/endo configurations .
  • Crystallographic Validation : Confirm stereochemistry via X-ray diffraction, as applied in cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid studies .
  • Dynamic NMR : Monitor conformational equilibria caused by ring strain to resolve ambiguities in stereoisomer assignments .

What analytical techniques are critical for characterizing this compound?

Level: Basic
Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and Boc-group integrity. For example, exo-6-amino derivatives show distinct shifts at δ 1.4 ppm (Boc methyl) and δ 4.2 ppm (carboxylic acid proton) .
  • IR Spectroscopy : Detect carbonyl stretches (Boc: ~1690 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–254 nm .

How can researchers resolve contradictory spectral data arising from hydrogen bonding in this compound?

Level: Advanced
Answer:
The carboxylic acid group may form intramolecular H-bonds, complicating NMR interpretation. Solutions include:

  • Variable Temperature NMR : Elevate temperature (e.g., 60°C) to disrupt H-bonds and simplify splitting patterns .
  • Deuterium Exchange : Treat with D₂O to identify exchangeable protons (e.g., -NH and -OH groups) .
  • 2D NMR (COSY, NOESY) : Map through-space correlations to distinguish overlapping signals .

What methodologies are recommended for studying the compound’s stability under varying pH conditions?

Level: Advanced
Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., loss of Boc group) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

How can computational tools aid in retrosynthetic planning for this bicyclohexane scaffold?

Level: Advanced
Answer:

  • AI-Powered Retrosynthesis : Platforms like Pistachio or Reaxys propose routes using bicyclo[3.1.0]hexane precursors (e.g., methyl 2-chloro-2-cyclopropylideneacetate) .
  • DFT Calculations : Predict transition states for ring-opening/closure steps to optimize reaction conditions .

What strategies improve solubility for in vitro bioactivity assays?

Level: Basic
Answer:

  • Ester Prodrugs : Convert the carboxylic acid to methyl/ethyl esters, as seen in methyl 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylate .
  • Co-Solvents : Use DMSO (≤10%) or cyclodextrins to enhance aqueous solubility without denaturing proteins .

How can researchers validate the compound’s potential in drug design?

Level: Advanced
Answer:

  • Conformational Restriction Studies : Use molecular docking (AutoDock Vina) to compare the rigid bicyclo scaffold against flexible analogs for target binding (e.g., enzyme active sites) .
  • SAR Analysis : Synthesize analogs with modified Boc groups or carboxylic acid bioisosteres (e.g., tetrazole) to assess pharmacophore contributions .

What are the best practices for storing this compound?

Level: Basic
Answer:

  • Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Desiccant : Include silica gel to minimize moisture-induced degradation .

How to troubleshoot low yields in Boc deprotection steps?

Level: Advanced
Answer:

  • Acid Selection : Replace HCl/EtOAc with TFA (10% in DCM) for milder deprotection, preserving acid-sensitive functional groups .
  • Kinetic Monitoring : Use in situ FTIR to track Boc-group removal (loss of ~1690 cm⁻¹ peak) and optimize reaction time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.